1,1-Dodecanediol, diacetate
Description
Structure
3D Structure
Properties
CAS No. |
56438-07-4 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
1-acetyloxydodecyl acetate |
InChI |
InChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-12-13-16(19-14(2)17)20-15(3)18/h16H,4-13H2,1-3H3 |
InChI Key |
CSDZNKPPSXTLHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dodecanediol, Diacetate and Its Precursors
Classical and Contemporary Approaches to the Synthesis of 1,1-Dodecanediol, Diacetate
The formation of this compound, also known as an acylal, is fundamentally an esterification process targeting a geminal diol, which is the hydrate (B1144303) of an aldehyde (dodecanal). The synthetic challenge lies in managing the unstable gem-diol intermediate.
Direct esterification is a primary method for synthesizing diacetates. This approach typically involves the reaction of the corresponding diol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. For this compound, the synthesis would proceed from dodecanal (B139956), which exists in equilibrium with its hydrate, 1,1-dodecanediol. The reaction with an acetylating agent traps this unstable intermediate.
Direct Esterification: Dodecanal + H₂O ⇌ 1,1-Dodecanediol 1,1-Dodecanediol + 2 Acetic Anhydride → this compound + 2 Acetic Acid
Atom-efficient esterification can be achieved using equimolar amounts of carboxylic acids and alcohols, which is a greener alternative to using excess reagents. organic-chemistry.org
Transesterification Routes: Transesterification offers an alternative pathway where a different ester, such as vinyl acetate (B1210297) or ethyl acetate, reacts with the diol in the presence of a catalyst. mdpi.combiofueljournal.com Enzymatic transesterification, for instance, using lipases, can provide high conversion rates under mild conditions. mdpi.com The reaction involves the exchange of the alcohol group of the ester with the hydroxyl groups of the diol. For example, using vinyl propionate (B1217596) as an acyl donor with a lipase (B570770) catalyst has shown high conversion rates in the synthesis of other esters. mdpi.com Another approach uses ethyl acetate as both a reactant and an entrainer to remove the ethanol (B145695) byproduct, shifting the reaction equilibrium towards the formation of the desired diacetate product. biofueljournal.combiofueljournal.com
Complex molecules like this compound and its precursors can be assembled using strategic multi-step sequences.
Divergent Synthesis: Divergent synthesis starts from a central core molecule, from which successive generations of building blocks are added to create a library of related compounds. wikipedia.orgsathyabama.ac.in This strategy is efficient for generating molecular diversity. wikipedia.org Starting from a common precursor like 1,12-dodecanediol (B52552) or dodecanal, a divergent approach could be employed to synthesize not only this compound but also other C12 derivatives by applying different reaction conditions or reagents in the final steps. For instance, a key intermediate could be selectively functionalized to yield diols, diacetates, or other derivatives. nih.gov
Catalysts are crucial for enhancing the efficiency, selectivity, and sustainability of diacetate synthesis. A variety of catalytic systems, including metal-based, enzymatic, and organocatalysts, are employed.
Metal Catalysts: Hafnium(IV) and Zirconium(IV) salts have been shown to be highly effective for the direct ester condensation of carboxylic acids and alcohols, offering high atom efficiency. organic-chemistry.org In a related synthesis of 1,10-decanediol (B1670011) diacetate, a catalytic system of Scandium(III) triflate (Sc(OTf)₃) and Palladium on carbon (Pd/C) was used effectively. rsc.org Ruthenium catalysts are employed in dynamic kinetic asymmetric transformation (DYKAT) processes for synthesizing enantiomerically pure syn-1,3-diacetates from diols. nih.gov
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), are widely used for their high selectivity and ability to function under mild conditions. nih.gov They can catalyze both esterification and transesterification reactions, often with high enantioselectivity, which is particularly important in the synthesis of chiral molecules. nih.govntu.edu.sg
Organocatalysts: Chiral diols themselves, such as BINOL, can act as organocatalysts in various asymmetric reactions, including the formation of esters. nih.gov Proline derivatives, in combination with additives like Cu(OTf)₂, have also been developed as efficient catalysts for asymmetric aldol (B89426) reactions, which can be a key step in creating precursors for diols and their derivatives. acs.org
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Metal Catalyst | Hafnium(IV) / Zirconium(IV) salts | Direct Esterification | High atom efficiency, effective for primary alcohols | organic-chemistry.org |
| Metal Catalyst | Sc(OTf)₃ and Pd/C | Hydrodeoxygenation/Acetylation | High yield in tandem reactions | rsc.org |
| Metal Catalyst | Ruthenium complexes | Dynamic Kinetic Asymmetric Transformation | Produces enantiomerically pure diacetates | nih.gov |
| Enzymatic Catalyst | Lipase (e.g., CALB) | Transesterification / Desymmetrisation | High selectivity, mild reaction conditions | nih.govntu.edu.sg |
| Organocatalyst | BINOL derivatives | Asymmetric Allylboration | Catalyzes formation of chiral alcohol precursors | nih.gov |
| Organocatalyst | Proline derivatives / Cu(OTf)₂ | Asymmetric Aldol Reaction | High yield and enantioselectivity for keto-alcohol precursors | acs.org |
Synthesis and Functionalization of Dodecanediol (B3190140) Intermediates Relevant to this compound
Long-chain α,ω-diols, such as 1,12-dodecanediol, are valuable precursors in the chemical industry for polymers and other specialty chemicals. researchgate.netnih.govresearchgate.net Their synthesis and subsequent functionalization are key steps that could lead to compounds like this compound.
Industrially, α,ω-alkanediols are often produced via alkane hydroxylation at high temperatures and pressures using heavy metal catalysts. nih.govdntb.gov.ua However, biotechnological routes are gaining prominence. Whole-cell biotransformation using recombinant Escherichia coli strains has been developed to produce 1,12-dodecanediol from dodecane (B42187) and 1-dodecanol (B7769020) with high efficiency. researchgate.netnih.govnih.gov These biocatalytic methods leverage monooxygenase enzymes, such as CYP153A, which exhibit high regioselectivity for terminal hydroxylation, minimizing overoxidation products. nih.govnih.gov By co-expressing an alkane facilitator protein, the accessibility of the long-chain alkane substrate to the enzyme is increased, boosting production yields significantly. nih.govnih.gov
Once synthesized, these diol intermediates can be functionalized. For example, the hydroxyl groups of 1,12-dodecanediol can be selectively oxidized to form dodecanedioic acid, another important industrial monomer. researcher.life Alternatively, they can undergo esterification to form diacetates. While the direct conversion of 1,12-dodecanediol to this compound is not a direct route, the synthetic principles for acetylating terminal diols are well-established and analogous to those described in section 2.1.1.
| Method | Precursor | Product | Key Features | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Alkanes | α,ω-Alkanediols | High temperature and pressure, heavy metal catalysts | nih.govdntb.gov.ua |
| Whole-Cell Biotransformation | Dodecane / 1-Dodecanol | 1,12-Dodecanediol | Uses recombinant E. coli, high regioselectivity, mild conditions | researchgate.netnih.govnih.gov |
| Functionalization (Oxidation) | 1,12-Dodecanediol | Dodecanedioic acid | Biotransformation using Candida tropicalis | researcher.life |
| Functionalization (Esterification) | Diols | Diacetates | Can be achieved via direct esterification or transesterification | organic-chemistry.orgbiofueljournal.com |
Green Chemistry Principles and Sustainable Synthetic Pathways for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comdntb.gov.ua These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
Sustainable Synthetic Routes: A key aspect of green synthesis is the use of renewable feedstocks. The bioproduction of 1,12-dodecanediol from renewable sources like plant-oil derivatives is a prime example of a sustainable pathway for a key precursor. researchgate.netnih.govresearcher.life Furthermore, developing synthetic routes that are halogen-free and utilize non-toxic reagents enhances the sustainability of the process. For instance, using isopropenyl acetate as an acetylating agent is considered a green choice as it produces only acetone, a non-toxic byproduct. rsc.org
Catalysis in Green Chemistry: Catalysis is a cornerstone of green chemistry. researchgate.net The use of biocatalysts, such as enzymes, in whole-cell biotransformation for producing dodecanediol operates under mild, environmentally friendly conditions. researchgate.netnih.gov Heterogeneous catalysts are also favored as they can be easily recovered and reused, minimizing waste. mdpi.com The development of catalytic systems that avoid hazardous reagents, such as the copper-catalyzed dehydrogenation of diethanolamine (B148213) which replaced a process using hydrogen cyanide, exemplifies a greener industrial synthesis. epa.gov
Atom Economy and Process Efficiency: Designing syntheses with high atom economy, where a maximum proportion of reactant atoms are incorporated into the final product, is a fundamental green chemistry goal. nih.gov Direct esterification of equimolar amounts of alcohols and acids, catalyzed by efficient metal salts like those of hafnium(IV) or zirconium(IV), represents a highly atom-economical approach. organic-chemistry.org Additionally, one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor, can increase efficiency and reduce waste by eliminating the need for intermediate purification steps. rsc.org The synthesis of a diacetate from furfural (B47365) through a tandem benzoin (B196080) condensation and hydrodeoxygenation reaction is an example of such an efficient process. rsc.org
Chemical Reactivity and Mechanistic Investigations of 1,1 Dodecanediol, Diacetate
Hydrolysis and Ester Cleavage Mechanisms of 1,1-Dodecanediol, Diacetate
This compound, as a geminal diacetate (acylal), is susceptible to hydrolysis, which results in the cleavage of its two ester bonds to yield dodecanal (B139956) and two equivalents of acetic acid. This deprotection reaction is a cornerstone of its use in organic synthesis. mdpi.com The hydrolysis can be catalyzed by acids, bases, or enzymes, with each method proceeding through distinct mechanistic pathways. Acylals are often found to be more sensitive to hydrolysis than simple carboxylic acid esters, which allows for selective cleavage under mild conditions. mdpi.comresearchgate.net
Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics
The acid-catalyzed hydrolysis of this compound proceeds via a mechanism analogous to that of other esters and acetals, typically the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of an acetic acid molecule and an intermediate hemiacetal acetate (B1210297). The process repeats for the second acetate group, ultimately releasing dodecanal.
While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on analogous acetals and esters provide insight into the expected parameters. osti.govgla.ac.uk The rate-limiting step can vary, but it often involves the attack of water on the protonated substrate. osti.gov Thermodynamic parameters, such as the entropy of activation (ΔS‡), are often negative for A-2 type mechanisms, indicating a more ordered transition state compared to the reactants. osti.gov
Table 1: Representative Kinetic and Thermodynamic Parameters for Acid-Catalyzed Acylal Hydrolysis (Note: Data are illustrative, based on mechanisms for related compounds, as specific values for this compound are not readily available in the literature.)
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Reaction Order | First-order in substrate and acid | Rate is dependent on the concentration of both reactants. |
| Rate Constant (k) | Varies with temperature and substrate structure | Quantifies the reaction speed under specific conditions. |
| Activation Energy (Ea) | Moderate | Energy barrier that must be overcome for the reaction to occur. |
| Entropy of Activation (ΔS‡) | Negative (e.g., -9 cal mol⁻¹K⁻¹) osti.gov | Suggests a bimolecular (A-2) mechanism with an ordered transition state. osti.gov |
| Solvent Isotope Effect (kH₂O/kD₂O) | Inverse (e.g., < 1) osti.gov | Can help differentiate between A-1 and A-2 mechanisms. osti.gov |
Base-Catalyzed Hydrolysis Kinetics and Thermodynamics
Base-catalyzed hydrolysis, or saponification, of this compound is a practically irreversible process. researchgate.net The reaction typically follows a B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diacetate. This leads to the formation of a tetrahedral intermediate. youtube.com The intermediate then collapses, expelling an alkoxide group, which in the case of an acylal is an unstable hemiacetal acetate anion. This process is repeated for the second ester group. The final products are dodecanal and two equivalents of acetate salt. The irreversibility stems from the final deprotonation of the resulting acetic acid by the strong base, forming a resonance-stabilized carboxylate anion. youtube.comwikipedia.org
The kinetics of saponification are generally first-order with respect to both the ester and the hydroxide ion. nih.govresearchgate.net Rate = k[Diacetate][OH⁻]
The reaction rate is influenced by factors such as temperature and the concentration of the alkali. researchgate.net Thermodynamic analysis typically shows a negative Gibbs free energy (ΔG), indicating a spontaneous process, driven by the formation of the stable carboxylate salt.
Table 2: Representative Kinetic and Thermodynamic Parameters for Base-Catalyzed Acylal Hydrolysis (Note: Data are illustrative, based on mechanisms for related compounds.)
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Reaction Order | First-order in substrate and base | The reaction rate is proportional to the concentrations of both reactants. researchgate.net |
| Mechanism | B_AC_2 | Involves nucleophilic addition of OH⁻ followed by elimination. |
| Irreversibility | High | The formation of the stable carboxylate salt drives the reaction to completion. |
| Enthalpy of Activation (ΔH‡) | Moderate | Energy required to reach the transition state. |
| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous reaction under standard conditions. |
Enzymatic Hydrolysis of this compound
Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods for cleaving the ester bonds of this compound. mdpi.com Hydrolases, particularly lipases and esterases, are widely used for this purpose due to their high efficiency and chemo-, regio-, and enantioselectivity. nih.gov These enzymes can function in aqueous solutions or organic solvents, which can be advantageous for lipophilic substrates like this compound. nih.gov
The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site. nih.gov The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate and then an acyl-enzyme complex. This complex subsequently reacts with water to release the carboxylic acid and regenerate the enzyme.
For a diacetate, the hydrolysis can potentially be controlled to achieve selective mono-hydrolysis, yielding 1-acetoxy-1-hydroxydodecane, or proceed to completion to form dodecanal. researchgate.net The selectivity and reaction rate are highly dependent on the choice of enzyme, pH, temperature, and reaction medium. mdpi.comnih.gov
Table 3: Common Hydrolases Used for Ester Cleavage and Their Characteristics
| Enzyme | Source Organism | Typical Reaction Conditions | Selectivity Notes |
|---|---|---|---|
| Lipase (B570770) B | Candida antarctica (CALB) | pH 7-8, Room Temp, aq. buffer/organic co-solvent | Widely used, high stability and broad substrate specificity. nih.gov |
| Lipase | Candida rugosa (CRL) | pH 7, Room Temp, aq. buffer | Often shows high enantioselectivity. mdpi.com |
| Lipase | Aspergillus niger | Mild pH, 30-40 °C | Effective for hydrolysis of various esters. mdpi.com |
| Lipase | Burkholderia cepacia (formerly Pseudomonas cepacia) | Neutral pH, Room Temp | Known for high activity and selectivity in organic synthesis. mdpi.com |
Transacetylation and Related Acyl Transfer Reactions of this compound
This compound can serve as an acyl donor in transacetylation (or transesterification) reactions, transferring one or both of its acetyl groups to another nucleophile, typically an alcohol. rsc.org These reactions can be catalyzed by acids, bases, or enzymes (e.g., lipases).
In enzymatic transesterification, the mechanism is similar to hydrolysis, but an alcohol molecule, rather than water, attacks the acyl-enzyme intermediate. nih.gov This process is often favored in non-aqueous or low-water organic media to suppress competitive hydrolysis. The choice of acyl acceptor and enzyme can allow for highly selective transformations. researchgate.net For example, using a primary alcohol as a nucleophile in the presence of a lipase could potentially lead to the formation of an alkyl acetate and 1-acetoxy-1-hydroxydodecane. Such reactions are valuable in green chemistry for synthesizing new esters under mild conditions. rsc.org
Derivatization Reactions Involving the Terminal Acetate Functionalities of this compound
The primary route for derivatizing this compound involves the initial hydrolysis of its terminal acetate groups to unmask the aldehyde functionality. mdpi.comresearchgate.net The resulting dodecanal is a versatile intermediate that can undergo a wide range of subsequent reactions to form various derivatives.
Hydrolysis (Deprotection): As detailed in section 3.1, acid- or enzyme-catalyzed hydrolysis converts the diacetate to dodecanal.
Oxidation: The liberated dodecanal can be oxidized to dodecanoic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Dodecanal can be reduced to the corresponding primary alcohol, 1-dodecanol (B7769020), using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.com
Reductive Amination: Reaction of dodecanal with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) yields a secondary or tertiary amine.
Wittig Reaction: Dodecanal can react with a phosphorus ylide (Wittig reagent) to form an alkene, allowing for carbon-carbon bond formation and chain extension.
Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. vedantu.com
Reactions of the Alkane Backbone of this compound under Specific Conditions
The dodecane (B42187) backbone of this compound is a saturated hydrocarbon chain and is generally unreactive under typical laboratory conditions. srce.hr Functionalization of the alkane chain requires harsh conditions that often lack selectivity and may compromise the diacetate functional group.
Potential, albeit challenging, reactions include:
Free-Radical Halogenation: Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) or bromine (Br₂) can introduce halogen atoms at various positions along the alkyl chain. This reaction typically produces a mixture of constitutional isomers and is difficult to control.
Oxidation: Strong oxidizing agents under forcing conditions could potentially lead to oxidation at various points on the chain, but this would likely also cleave the ester groups and is generally not a synthetically useful transformation.
Due to the low reactivity of the alkane chain and the presence of the more reactive diacetate group, selective modification of the backbone is synthetically challenging and not a common strategy for this class of molecules.
Advanced Spectroscopic and Chromatographic Characterization Techniques Applied to 1,1 Dodecanediol, Diacetate Research
Elucidation of Molecular Structure through High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of 1,1-Dodecanediol, Diacetate
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like this compound. While publicly available experimental spectra are limited, the expected chemical shifts and coupling constants can be predicted based on the compound's structure and general principles of NMR spectroscopy.
The 1H NMR spectrum is anticipated to reveal distinct signals corresponding to the different proton environments in the molecule. The methine proton (CH) at the C1 position, being deshielded by two adjacent oxygen atoms, would appear as a triplet at approximately 6.5-7.0 ppm. The protons of the two acetate (B1210297) groups (CH3) would be observed as a sharp singlet at around 2.1 ppm. The long dodecyl chain would present a series of overlapping multiplets for the methylene (CH2) groups, typically in the range of 1.2-1.6 ppm, with the terminal methyl (CH3) group appearing as a triplet around 0.9 ppm.
The 13C NMR spectrum provides further structural confirmation by identifying each unique carbon atom. The carbonyl carbons (C=O) of the acetate groups are expected to resonate in the downfield region, around 170 ppm. The methine carbon at C1, bonded to two oxygens, would be significantly deshielded, with an expected chemical shift in the range of 90-100 ppm. The methyl carbons of the acetate groups would appear around 21 ppm. The carbons of the long alkyl chain would produce a series of signals in the aliphatic region, typically between 14 ppm and 32 ppm. A 13C NMR spectrum for this compound is available in the SpectraBase database spectrabase.com.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH(OAc)2 | ~6.5-7.0 (triplet) | ~90-100 |
| O=C-CH3 | ~2.1 (singlet) | ~21 |
| C=O | - | ~170 |
| -(CH2)10- | ~1.2-1.6 (multiplets) | ~22-32 |
| -CH2-CH3 | ~0.9 (triplet) | ~14 |
To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak would be expected between the methine proton at C1 and the adjacent methylene protons at C2 of the dodecyl chain. This would confirm the attachment of the diacetate group to the terminus of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would definitively link the proton signal of the C1 methine to its corresponding carbon signal and similarly for all the CH2 and CH3 groups in the molecule.
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, conformation, and dynamics of molecules in the solid phase. For a long-chain molecule like this compound, ssNMR could be used to study its crystalline packing and conformational polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant 13C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra. While specific experimental ssNMR data for this compound are not available, this technique would be a powerful tool for characterizing its solid-state properties.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Studies of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and for studying its conformational properties.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically appearing in the region of 1735-1750 cm-1. The C-O stretching vibrations of the ester linkages would produce strong bands in the 1200-1300 cm-1 region. The presence of the long alkyl chain would be confirmed by the characteristic C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1465 cm-1 and 1375 cm-1.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch would also be visible in the Raman spectrum, although typically weaker than in the FTIR. The C-C stretching vibrations of the long alkyl chain would give rise to a series of bands in the fingerprint region (800-1200 cm-1), which are sensitive to the conformational order of the chain.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |
| C=O Stretch (Ester) | 1735-1750 | FTIR (Strong), Raman (Moderate) |
| C-O Stretch (Ester) | 1200-1300 | FTIR (Strong) |
| C-H Stretch (Alkyl) | 2850-2960 | FTIR (Strong), Raman (Strong) |
| C-H Bend (Alkyl) | 1375, 1465 | FTIR (Moderate) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The compound has a molecular weight of 286.41 g/mol nih.gov.
High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C16H30O4), the calculated exact mass of the molecular ion [M]+ is 286.214409 Da spectrabase.comnih.gov. An HRMS measurement confirming this mass would provide strong evidence for the assigned molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to provide detailed structural information. In the case of this compound, MS/MS experiments would reveal characteristic fragmentation pathways.
Under electron ionization (EI), as seen in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion may be weak or absent. The fragmentation pattern is typically dominated by the loss of the acetate groups and cleavage of the alkyl chain. A common fragmentation pathway for geminal diacetates involves the loss of an acetoxy radical (•OCOCH3, 59 Da) or acetic acid (CH3COOH, 60 Da). The NIST Mass Spectrometry Data Center provides a GC-MS spectrum for this compound which shows prominent peaks at m/z 43 (likely [CH3CO]+), m/z 57, and m/z 41 nih.gov. The acylium ion at m/z 43 is a hallmark of acetate-containing compounds. Further fragmentation would involve cleavage along the dodecyl chain, leading to a series of alkyl fragments separated by 14 Da (CH2).
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Formation Pathway |
| 227 | [M - OCOCH3]+ | Loss of an acetoxy radical |
| 226 | [M - CH3COOH]+• | Loss of acetic acid |
| 43 | [CH3CO]+ | Cleavage of the acetyl group |
| Various | [CnH2n+1]+ | Cleavage of the dodecyl chain |
Chromatographic Methods for Purity Assessment and Mixture Analysis of this compound
Chromatographic techniques are indispensable for separating this compound from reaction byproducts or natural product matrices, allowing for its accurate identification and quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Studies
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound, particularly in the context of volatile compound profiling in natural extracts. Its high resolution and sensitivity make it ideal for identifying and quantifying this compound even when present in complex matrices.
Detailed research findings indicate that the identification of this compound in samples such as the heartwood of Pterocarpus osun is routinely achieved using GC-MS. ebrary.net The process involves the separation of the volatile components of a sample in the gas chromatograph, followed by their ionization and detection by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The identity of this compound is typically confirmed by comparing its experimentally obtained mass spectrum with reference spectra available in extensive databases, such as the NIST library. ebrary.net
The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 286). Instead, the spectrum is dominated by fragment ions resulting from the loss of acetic acid (CH₃COOH, 60 Da) and subsequent alkyl chain fragmentation. A key diagnostic ion is often observed at m/z 226, corresponding to the loss of one acetic acid molecule. Further fragmentation of the long alkyl chain leads to a characteristic pattern of ion clusters separated by 14 Da (CH₂). The base peak in the spectrum is typically a smaller, stable carbocation.
Interactive Data Table: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | Non-polar capillary columns (e.g., HP-5MS) |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Temperature Program | Initial 50°C (hold 2 min), ramp to 300°C at 10°C/min |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Identification | Comparison with NIST library spectra |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of this compound. While GC-MS is well-suited for volatile analysis, HPLC is advantageous for purity determination and quantitative analysis of less volatile samples, and for preparative-scale purification.
Published research has documented the use of preparative HPLC for the isolation of this compound from complex mixtures, such as plant extracts. ebrary.net This is typically achieved using a reversed-phase column, such as a C18, with a gradient elution system involving solvents like acetonitrile and water. ebrary.net This approach allows for the separation of the target compound from other components with different polarities.
For analytical purposes, such as purity assessment and quantitative analysis, a dedicated HPLC method would be required. While a specific, validated analytical HPLC method for this compound is not detailed in the available literature, a suitable method can be proposed based on its chemical properties and standard practices for the analysis of similar long-chain aliphatic esters.
A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore. The ester functionalities exhibit only weak absorbance at low UV wavelengths (around 205-215 nm), which can lead to low sensitivity and potential interference from other compounds that absorb in this region. Therefore, alternative detection methods are often more suitable for accurate and sensitive quantification.
A Refractive Index Detector (RID) is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. Since the refractive index of this compound will differ from that of the mobile phase, RID can be an effective tool for its detection and quantification. Another powerful alternative is the use of a Charged Aerosol Detector (CAD), which provides a more uniform response for non-volatile analytes, regardless of their optical properties.
Interactive Data Table: Proposed HPLC Parameters for this compound Analysis
| Parameter | Proposed Value |
| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |
| Detector | Refractive Index Detector (RID) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10-20 µL |
Computational and Theoretical Studies on 1,1 Dodecanediol, Diacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of 1,1-Dodecanediol, Diacetate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for molecules of moderate size like this compound.
A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. nih.gov This process yields a stable, three-dimensional structure with precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, a DFT optimization would reveal the spatial arrangement of its long dodecane (B42187) chain and the orientation of the two acetate (B1210297) groups.
Once an optimized geometry is obtained, further DFT calculations can determine various thermodynamic and electronic properties. nih.gov Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated to predict the molecule's reactivity. A large HOMO-LUMO energy gap generally implies high stability and low reactivity. mdpi.com
Table 1: Illustrative Data from DFT Calculations for this compound (Note: The following values are examples of typical outputs from DFT calculations and are not from a specific study on this compound.)
| Property | Description | Illustrative Value/Data |
| Optimized Geometry | The lowest energy 3D structure. | Bond lengths (e.g., C=O, C-O, C-C), bond angles, and dihedral angles defining the molecular shape. |
| Total Energy | The total electronic energy of the molecule in its optimized state. | Typically given in Hartrees (a.u.). |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A negative value, e.g., -7.5 eV. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A negative or small positive value, e.g., -0.5 eV. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | The difference between LUMO and HOMO energies, e.g., 7.0 eV. |
| Dipole Moment | A measure of the net molecular polarity. | Given in Debye (D). |
| Mulliken Atomic Charges | Calculated partial charge distribution on each atom. | Provides insight into electrostatic interactions and reactive sites. |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide highly accurate results.
A key application of ab initio calculations is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk The Gauge-Independent Atomic Orbital (GIAO) method is a popular ab initio approach used to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These tensors can then be converted into predicted ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation and for confirming experimental assignments. researchgate.net For this compound, these calculations could predict the chemical shifts for the unique protons and carbons, including the methine proton at the C1 position and the carbons of the carbonyl groups.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Due to the presence of numerous single bonds, this compound is a flexible molecule that can adopt many different conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time.
In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between atoms are calculated using a "force field," which is a set of parameters that approximates the potential energy of the system. By simulating the molecule over a period (typically nanoseconds to microseconds), MD can explore its conformational landscape. researchgate.net
For this compound, an MD simulation would reveal the preferred conformations of its long alkyl chain and the rotational freedom of the diacetate group. mdpi.com It would also show how the molecule interacts with itself and with solvent molecules, providing insights into its solubility and aggregation behavior. Analysis of the simulation trajectory can identify the most stable conformers, the dynamics of transitions between them, and the nature of intermolecular interactions, such as van der Waals forces.
In Silico Modeling of Reaction Pathways and Transition States for this compound Transformations
In silico modeling can be used to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This is crucial for understanding how a molecule like this compound might be synthesized or how it might degrade. For instance, the hydrolysis of the diacetate to form dodecanal (B139956) is a key transformation.
Using quantum chemical methods like DFT, researchers can map out the potential energy surface of a reaction. This involves calculating the energy of the system as the reactants are converted into products. The highest point on the lowest-energy path between reactants and products is the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can clarify reaction mechanisms, predict the feasibility of a reaction pathway, and guide the design of catalysts or new synthetic routes.
Applications of 1,1 Dodecanediol, Diacetate in Advanced Materials Science and Organic Synthesis
Role of 1,1-Dodecanediol, Diacetate as a Building Block in Polymer Chemistry
This compound, a geminal diacetate, serves a crucial role in organic chemistry as a stable, protected precursor to dodecanal (B139956). Its structure allows for the masking of a reactive aldehyde group while other chemical transformations are performed on the molecule. This characteristic is foundational to its utility. The long twelve-carbon chain of this compound makes it a valuable starting material for synthesizing other long-chain molecules. Through hydrolysis, the diacetate can be readily converted to dodecanal, which can then be reduced to 1,12-dodecanediol (B52552), a monomer used in step-growth polymerization. While direct polymerization of this compound is not commonly documented, its role as a stable precursor to generate polymer building blocks is of significant interest. Geminal diacetates, in general, have been explored as sustainable acyl donors in various chemical reactions. acs.orgnih.gov
Synthesis of Polyesters and Copolyesters Utilizing this compound
The synthesis of polyesters and copolyesters typically involves the polycondensation of a diol with a dicarboxylic acid or its derivative. Long-chain aliphatic diols, such as 1,12-dodecanediol, are used to create polyesters with flexible molecular chains and properties similar to polyethylene. researchgate.netresearchgate.net
This compound can be considered a key starting material for generating the necessary diol monomer. The synthetic pathway involves:
Hydrolysis: The diacetate is hydrolyzed under acidic or basic conditions to release the aldehyde, dodecanal.
Reduction: The resulting dodecanal is then reduced to 1,12-dodecanediol.
This diol can then be used in melt polycondensation reactions with various diacids to form high molecular weight polyesters. For instance, polyesters based on 1,12-dodecanediol and aliphatic diacids like adipic acid, octanedioic acid, and sebacic acid have been synthesized, exhibiting high weight average molecular weights and notable thermal and mechanical properties. researchgate.netresearchgate.net
| Diacid Component | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Octanedioic acid | 20.8 | 255 |
| Sebacic acid | 25.3 | 254 |
Applications in Polyurethane and Polycarbonate Architectures
Similar to polyester synthesis, the production of polyurethanes and polycarbonates requires diol monomers. Polyurethanes are typically synthesized from the reaction of diisocyanates with diols. researchgate.netrsc.org Aliphatic polycarbonates can be prepared through the transesterification of a carbonate source (like dimethyl carbonate or diphenyl carbonate) with a diol. tue.nlresearchgate.net
The role of this compound in this context is again as a precursor to the 1,12-dodecanediol monomer. The generation of the diol from the diacetate enables its use in these polymer architectures, imparting flexibility and specific thermal properties to the final material due to its long aliphatic chain.
This compound as a Precursor for Specialty Chemicals and Fine Organic Synthesis
The primary significance of this compound in organic synthesis lies in its function as a stable, protected form of dodecanal. This allows chemists to perform reactions on other parts of a complex molecule without affecting the aldehyde group, which can be deprotected later via hydrolysis. This strategy is a cornerstone of multi-step organic synthesis. The long C12 chain makes it a valuable precursor for a variety of other long-chain molecules.
Intermediates in the Synthesis of Surfactants and Emulsifiers
Dodecanal, readily obtained from the hydrolysis of this compound, is a key intermediate in the production of surfactants and emulsifiers. chemimpex.com Surfactants are amphiphilic molecules, possessing both a hydrophobic tail and a hydrophilic head group. The twelve-carbon chain of dodecanal provides the necessary hydrophobic tail.
The synthesis of surfactants from dodecanal can proceed through several chemical pathways:
Reduction to Alcohol: Dodecanal is reduced to dodecanol (lauryl alcohol). This alcohol is a common feedstock for producing anionic surfactants like sodium dodecyl sulfate (SDS) through sulfonation and neutralization, and non-ionic surfactants through ethoxylation. researchgate.netcesio.eu
Oxidation to Carboxylic Acid: Dodecanal can be oxidized to dodecanoic acid (lauric acid). This fatty acid can be used to produce soaps (salts of fatty acids) or reacted with amino alcohols to form non-ionic surfactants like N-alkanoyl-N-methylglucamides (MEGAs). nih.govscentspiracy.com
Reductive Amination: Dodecanal can undergo reductive amination to form dodecylamine, a precursor for cationic surfactants.
These surfactants are essential components in detergents, personal care products, and industrial formulations. chemimpex.comgoogle.com
Precursors for Flavor and Fragrance Compounds (Chemical Synthesis Focus)
Dodecanal itself, also known as lauraldehyde, is a significant component in the flavor and fragrance industry. wikipedia.orgsynthesiswithcatalysts.comnih.gov It possesses a characteristic waxy, citrus-peel, and soapy aroma and is used to impart brilliance and freshness to fragrance compositions, particularly in aldehydic floral and citrus scents. scentspiracy.comthegoodscentscompany.com
As a precursor, dodecanal, derived from this compound, is a building block for more complex fragrance and flavor molecules. chemimpex.com Its aldehyde functionality allows for a range of chemical transformations to create new aroma chemicals.
| Application Area | Description of Use | Odor/Flavor Profile |
|---|---|---|
| Direct Use | Used as a fragrance and flavoring agent in perfumes, soaps, and food products. chemimpex.comsynthesiswithcatalysts.com | Waxy, citrus-peel, fatty, soapy. scentspiracy.comsolubilityofthings.com |
| Synthetic Intermediate | Serves as a building block for more complex aroma compounds. chemimpex.com | Varies depending on the final synthesized molecule. |
| Functional Perfumery | Used in detergents and soaps for its clean diffusivity. scentspiracy.com | Clean, fresh. scentspiracy.com |
Utilization of this compound in the Development of Functional Materials
The long aliphatic chain derived from this compound is a key structural feature that can be exploited in the development of functional materials. Its presence in polymers can influence properties such as crystallinity, thermal behavior, and flexibility. For example, polyesters derived from long-chain diols like 1,12-dodecanediol exhibit a crystalline structure similar to polyethylene, suggesting applications where such material properties are desired. researchgate.net
Furthermore, the compound's natural occurrence as a major constituent in the essential oil of plants like Etlingera elatior (torch ginger) opens avenues for research into functional materials derived from renewable, natural sources. The biosynthetic pathways and the role of this compound in nature could inspire the design of new biomimetic materials. The geminal diacetate group itself can be a handle for further chemical modification, allowing for the attachment of other functional groups to the C12 backbone, leading to the creation of specialized molecules for various material applications.
Role in Lubricants and Additives
The investigation into this compound as a primary lubricant or additive is not extensively documented in publicly available research. However, the properties of long-chain esters and related diacetate compounds suggest a potential role in lubrication. Esters are well-known for their application as synthetic lubricant base stocks and additives due to their desirable properties such as good thermal stability, low volatility, and excellent viscosity-temperature characteristics.
The long twelve-carbon chain of this compound imparts hydrophobicity and is expected to provide a lubricating film, reducing friction between surfaces. While direct data is scarce, the application of its structural isomer, dodecane-1,12-diyl diacetate, in lubricants offers a point of comparison. cymitquimica.com This related compound is noted for its use as a lubricant and plasticizer, where its long carbon chain contributes to its moderate viscosity and low volatility. cymitquimica.com
The diacetate functional groups in this compound could influence its polarity and adsorption characteristics on metal surfaces, a key attribute for anti-wear and friction-modifying additives. The general functions of additives in lubricants include enhancing wear resistance, improving thermal stability, and extending the service life of mechanical parts.
Table 1: Comparison of Properties of Structurally Related Lubricant Additives
| Property | This compound (Predicted/Known) | Dodecane-1,12-diyl diacetate (Isomer) | General Long-Chain Esters |
| Primary Function | Potential lubricant / additive | Lubricant, Plasticizer cymitquimica.com | Base oil, Additive |
| Key Structural Feature | Long C12 aliphatic chain, Geminal diacetate | Long C12 aliphatic chain, Terminal diacetates | Long aliphatic chains, Ester groups |
| Expected Properties | Low volatility, Hydrophobicity | Low volatility, Moderate viscosity cymitquimica.com | Good thermal stability, High viscosity index |
| Mechanism of Action | Formation of a lubricating film | Formation of a lubricating film cymitquimica.com | Surface film formation, Viscosity modification |
This table is illustrative and draws parallels from related compounds due to the limited specific data on this compound in lubricant applications.
Application in Coatings and Resins
The utility of this compound in coatings and resins is primarily theoretical at this stage, based on the chemistry of its constituent parts. The long dodecanediol (B3190140) backbone is a feature found in various polymers used in coatings. For instance, long-chain diols like dimer diols are used as building blocks in polyester and polyurethane resins to enhance flexibility, provide water barrier properties, and improve adhesion. cargill.com
While this compound is not a diol, it can be hydrolyzed to yield dodecanal, which can then be reduced to 1,1-dodecanediol or oxidized to dodecanoic acid. These derivatives are potential monomers for polymerization. However, a more direct potential application could be as a modifying additive in coating formulations.
As a relatively large, non-volatile molecule, it could function as a plasticizer in certain resin systems. Plasticizers are additives that increase the flexibility and durability of a material. The long aliphatic chain would be compatible with many polymer matrices, helping to reduce brittleness.
Furthermore, its geminal diacetate group, also known as an acylal, can act as a protected form of an aldehyde. In specific, stimuli-responsive coating systems, the controlled release of the aldehyde via hydrolysis of the diacetate could be exploited for cross-linking or other triggered reactions within the coating matrix. Acylals are known to be stable but can be hydrolyzed, a property that is useful in synthetic chemistry and could be translated to materials science. mdpi.com
Table 2: Potential Roles of this compound in Coating Formulations
| Potential Role | Function | Relevant Structural Feature |
| Plasticizer | Increases flexibility and reduces brittleness. | The long, flexible C12 alkyl chain. |
| Reactive Diluent | Reduces viscosity for easier application before curing. | Moderate molecular weight and liquid nature. |
| Monomer Precursor | Can be converted to a diol or diacid for polymerization. | The C12 backbone. |
| Blocked Reagent | Releases a reactive aldehyde under specific (e.g., acidic) conditions for cross-linking. | The geminal diacetate (acylal) group. mdpi.com |
This table outlines hypothetical applications based on the chemical structure of this compound and the known functions of similar molecules in coatings and resins.
Environmental Transformation and Degradation Pathways of 1,1 Dodecanediol, Diacetate Academic Chemical Perspective
Biotic Transformation Studies of 1,1-Dodecanediol, Diacetate by Microorganisms (Pure Cultures, not environmental impact assessment)
The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. This process is primarily enzymatic and can occur under both aerobic and anaerobic conditions.
The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bonds. This reaction is catalyzed by a class of enzymes known as esterases (EC 3.1.1.x), which are ubiquitous in microorganisms. ijcmas.com Microbial esterases exhibit a wide range of substrate specificities. nih.govresearchgate.net
The enzymatic hydrolysis of this compound would proceed sequentially:
First Hydrolysis: An esterase cleaves one of the acetate (B1210297) groups, yielding 1,1-dodecanediol monoacetate and acetic acid.
Second Hydrolysis: A second esterase-catalyzed hydrolysis removes the remaining acetate group, producing the unstable 1,1-dodecanediol.
Dehydration: The resulting geminal diol, 1,1-dodecanediol, would spontaneously dehydrate to form dodecanal (B139956).
The acetic acid released can be readily utilized by many microorganisms as a carbon and energy source through central metabolic pathways such as the citric acid cycle. The primary metabolite of the initial enzymatic attack is dodecanal.
Table 3: Key Enzymes and Metabolites in the Initial Biotransformation of this compound
| Step | Enzyme(s) | Substrate | Product(s) |
| 1 | Microbial Esterase | This compound | 1,1-Dodecanediol monoacetate + Acetic acid |
| 2 | Microbial Esterase | 1,1-Dodecanediol monoacetate | 1,1-Dodecanediol + Acetic acid |
| 3 | (Spontaneous) | 1,1-Dodecanediol | Dodecanal + Water |
Following the initial hydrolysis to dodecanal, the subsequent biotransformation of the C12 aldehyde can proceed through different pathways depending on the presence or absence of oxygen.
Aerobic Biotransformation: In the presence of oxygen, dodecanal is readily oxidized by microbial aldehyde dehydrogenases to dodecanoic acid. nih.gov This long-chain fatty acid then enters the β-oxidation pathway, where it is sequentially cleaved into two-carbon acetyl-CoA units. nih.govnih.gov These acetyl-CoA units can then be completely mineralized to carbon dioxide and water through the citric acid cycle, or they can be assimilated into microbial biomass. The aerobic degradation of long-chain alkanes and their derivatives is a well-documented process in many bacterial and fungal species. nih.govnih.gov
Anaerobic Biotransformation: Under anaerobic conditions, the biotransformation of long-chain alkanes and their derivatives is more complex and generally slower. nih.gov The dodecanal formed from this compound can be either oxidized to dodecanoic acid or reduced to dodecanol. The subsequent anaerobic degradation of dodecanoic acid typically proceeds via β-oxidation, similar to the aerobic pathway, but with different electron acceptors such as nitrate, sulfate, or carbon dioxide. nih.govnih.gov The complete anaerobic degradation of long-chain fatty acids often involves syntrophic relationships between different microbial species. nih.gov For instance, acetogenic bacteria can break down the fatty acid into acetate and hydrogen, which are then consumed by methanogenic archaea to produce methane. nih.gov
Table 4: Comparison of Aerobic and Anaerobic Biotransformation Routes for the Dodecyl Moiety
| Feature | Aerobic Biotransformation | Anaerobic Biotransformation |
| Terminal Electron Acceptor | Oxygen (O₂) | Nitrate (NO₃⁻), Sulfate (SO₄²⁻), Carbon Dioxide (CO₂) |
| Initial Oxidation Product of Dodecanal | Dodecanoic acid | Dodecanoic acid or Dodecanol |
| Primary Degradation Pathway for Fatty Acid | β-oxidation | β-oxidation |
| End Products | Carbon dioxide (CO₂), Water (H₂O), Biomass | Methane (CH₄), Carbon dioxide (CO₂), and other reduced compounds |
| Overall Rate | Generally faster | Generally slower |
Future Research Horizons for this compound: An Exploration of Emerging Scientific Frontiers
New York, NY - The chemical compound this compound, a geminal diacetate derived from the twelve-carbon aldehyde dodecanal, is poised for exploration in several advanced scientific fields. While its primary role has been as a stable, protected form of a reactive aldehyde in organic synthesis, emerging research frontiers suggest a broader potential for this long-chain aliphatic molecule. This article delves into prospective future research directions, focusing on its integration into supramolecular chemistry, advanced catalysis, nanotechnology, and the development of novel analytical platforms.
Q & A
Q. What analytical methods are most reliable for identifying and quantifying 1,1-Dodecanediol, Diacetate in plant extracts?
Methodological Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying this compound in complex matrices like plant extracts. Key parameters include:
- Column: Non-polar capillary columns (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm).
- Temperature Program: Initial 50°C (hold 2 min), ramp to 300°C at 10°C/min.
- Ionization: Electron Impact (EI) at 70 eV.
In a study on Pterocarpus osun heartwood, GC-MS confirmed this compound at 9.99% abundance, validated against NIST library spectra . Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. How can researchers address low abundance of this compound in natural extracts during pharmacological studies?
Methodological Answer: When the compound is a minor constituent (<10% as in P. osun), use bioactivity-guided fractionation :
Partition crude extract into polar/non-polar fractions.
Screen fractions for target activity (e.g., anti-inflammatory via COX-2 inhibition assays).
Isolate active fractions via preparative HPLC (C18 column, acetonitrile/water gradient).
This approach isolates this compound while minimizing interference from dominant compounds like 9,12-Octadecadienoic acid (38.41% in P. osun) .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the synergistic effects of this compound with co-occurring phytochemicals?
Methodological Answer: Use response surface methodology (RSM) to model interactions:
Define factors (e.g., concentrations of this compound, Homopterocarpin, and 9,12-Octadecadienoic acid).
Design a central composite design (CCD) with 3–5 levels per factor.
Measure response variables (e.g., IC50 in anti-inflammatory assays).
Analyze via ANOVA and contour plots to identify synergism/antagonism.
This method resolves contradictions in single-compound studies, as seen in P. osun extracts where multiple compounds contribute to bioactivity .
Q. How can researchers resolve discrepancies between in vitro and in vivo anti-inflammatory data for this compound?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic degradation. Address this via:
Pharmacokinetic Profiling: Use LC-MS/MS to track compound stability in plasma and liver microsomes.
Prodrug Design: Modify the diacetate group to enhance absorption (e.g., esterase-sensitive prodrugs).
In Vivo Imaging: Label this compound with fluorescent tags (e.g., Cy5.5) to monitor tissue distribution in murine models.
The P. osun study highlights the need for such validation, as in vitro anti-inflammatory activity may not translate directly to in vivo efficacy .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
Methodological Answer: Stability studies under ICH guidelines recommend:
- Storage Conditions: -80°C in amber vials under nitrogen atmosphere.
- Antioxidants: Add 0.01% butylated hydroxytoluene (BHT) to ethanol stock solutions.
- Degradation Kinetics: Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic GC-MS analysis.
Data from P. osun extracts suggest diacetate esters are prone to hydrolysis; thus, pH-controlled buffers (pH 6–7) are critical .
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer: Use molecular docking and QSAR modeling :
Target Library: Screen against inflammation-related proteins (e.g., COX-2, TNF-α) via AutoDock Vina.
Descriptor Analysis: Calculate logP, polar surface area, and H-bond donors to predict membrane permeability.
Validation: Compare with experimental data (e.g., P. osun anti-inflammatory assays) to refine models.
This approach identifies potential mechanisms beyond empirical screening, addressing gaps in current phytochemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
